molecular formula C13H19NO5 B3034996 Boc-(S)-3-Amino-4-(2-furyl)-butyric acid CAS No. 270263-06-4

Boc-(S)-3-Amino-4-(2-furyl)-butyric acid

Cat. No.: B3034996
CAS No.: 270263-06-4
M. Wt: 269.29 g/mol
InChI Key: WFTLLVUGUYBNDJ-VIFPVBQESA-N
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Description

Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is a synthetic amino acid derivative that features a furan ring, making it a valuable compound in organic synthesis and medicinal chemistry. The presence of the furan ring imparts unique chemical properties, which can be exploited in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid typically involves the use of orthogonally protected amino acids. One common method is the palladium-catalyzed Negishi cross-coupling reaction, which forms a carbon-carbon bond between an organic halide and an organozinc reagent . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived furfurals as starting materials. These furfurals can be converted into the desired amino acid derivative through a series of catalytic processes that adhere to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Boc-(S)-3-Amino-4-(2-furyl)-butyric acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines and thiols are commonly used.

Major Products

    Oxidation: Furanones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Various substituted amino acid derivatives

Scientific Research Applications

Boc-(S)-3-Amino-4-(2-furyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(2-furyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Boc-(S)-3-Amino-3-(2-furyl)-propionic acid
  • Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid
  • Boc-(S)-3-Amino-4-(2-pyridyl)-butyric acid

Uniqueness

Boc-(S)-3-Amino-4-(2-furyl)-butyric acid is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to other similar compounds. The furan ring’s electron-rich nature allows for unique reactivity patterns, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

(3S)-4-(furan-2-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-9(8-11(15)16)7-10-5-4-6-18-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTLLVUGUYBNDJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001168370
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270263-06-4
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270263-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001168370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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